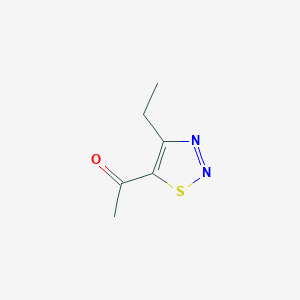

1-(4-Ethyl-1,2,3-thiadiazol-5-yl)ethan-1-one

Description

Early Developments in 1,2,3-Thiadiazole Chemistry

The 1,2,3-thiadiazole scaffold was first synthesized in the late 19th century, but systematic studies began in the 1950s with the work of Hurd and Mori. Their seminal 1956 discovery of the Hurd-Mori reaction—a cyclization of hydrazones using thionyl chloride—provided a reliable method to synthesize 1,2,3-thiadiazoles. This reaction laid the groundwork for later derivatives, including 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)ethan-1-one.

The specific compound emerged as part of broader efforts to modify thiadiazole substituents for enhanced stability and reactivity. By the early 2000s, advances in regioselective functionalization enabled the introduction of alkyl and carbonyl groups at precise positions on the thiadiazole ring. The ethyl-acetyl substitution pattern was first reported in patent literature around 2019, highlighting its utility in isotopic labeling and agrochemical intermediates.

Key Milestones in Characterization

- Structural Elucidation : Early NMR and X-ray crystallography studies confirmed the planar geometry of the thiadiazole ring, with the ethyl and acetyl groups adopting equatorial orientations to minimize steric strain.

- Synthetic Optimization : The development of hypochlorite-mediated cyclization routes in 2020 improved yields to >80%, making the compound more accessible for research.

Table 1 : Evolution of Synthetic Methods for this compound

| Method | Year | Yield (%) | Key Innovation |

|---|---|---|---|

| Hurd-Mori Reaction | 1956 | 45–55 | Initial thiadiazole cyclization |

| Bromine Route | 2010 | 65 | Thiocyanate-mediated ring closure |

| Hypochlorite Route | 2020 | 82 | Sodium hypochlorite oxidation protocol |

Properties

Molecular Formula |

C6H8N2OS |

|---|---|

Molecular Weight |

156.21 g/mol |

IUPAC Name |

1-(4-ethylthiadiazol-5-yl)ethanone |

InChI |

InChI=1S/C6H8N2OS/c1-3-5-6(4(2)9)10-8-7-5/h3H2,1-2H3 |

InChI Key |

YSPXJIDZUGQTPE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(SN=N1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Hydrazone Cyclization with Sulfur and Oxidants

A robust and widely reported method involves the synthesis of N-tosylhydrazones from the corresponding ketones, followed by cyclization with elemental sulfur and oxidants under heating conditions.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Ketone (e.g., 1-(4-ethylphenyl)ethan-1-one), p-toluenesulfonylhydrazide, dry methanol | Formation of N-tosylhydrazone by refluxing and precipitation |

| 2 | N-tosylhydrazone, elemental sulfur, potassium persulfate (K2S2O8), tetrabutylammonium iodide (TBAI), N,N-dimethylacetamide (DMAC), 100 °C, 2 h | Oxidative cyclization to 1,2,3-thiadiazole ring |

| 3 | Workup with water, extraction with ethyl acetate, purification by preparative TLC | Isolation of pure 1,2,3-thiadiazole derivative |

This method yields thiadiazoles with good efficiency and purity. For example, derivatives with various aryl substituents have been obtained in yields ranging from 55% to 77% under similar conditions.

Alternative Cyclization via Hydrazinecarboxylate and Thionyl Chloride

Another approach involves the reaction of ketones with ethyl hydrazinecarboxylate to form hydrazones, which are then treated with thionyl chloride to induce ring closure forming the thiadiazole.

- Ketone and ethyl hydrazinecarboxylate are refluxed in chloroform with catalytic HCl to form hydrazone intermediates.

- Excess thionyl chloride is added at low temperature (0 °C) and stirred at room temperature overnight.

- The reaction proceeds with the evolution of HCl gas, indicating ring closure.

- The product is isolated by evaporation of excess reagents and recrystallization.

This method provides access to 1,2,3-thiadiazoles with good yields (~73%) and has been successfully applied to various substituted acetophenones.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| N-tosylhydrazone cyclization | 1-(4-ethylphenyl)ethan-1-one | p-Toluenesulfonylhydrazide, S, K2S2O8, TBAI, DMAC | 100 °C, 2 h | 55–77 | Efficient for various substituents, mild conditions |

| Hydrazinecarboxylate + SOCl2 | Ketone + ethyl hydrazinecarboxylate | Thionyl chloride, HCl catalyst | Room temp overnight | ~73 | Requires careful handling of SOCl2, good purity |

| Hantzsch-type (for thiazoles) | α-Chloroketone + thioamide | Ethanol reflux | 8 h | 90 | High yield for thiazoles, relevant synthetic concept |

Research Findings and Mechanistic Insights

- The cyclization of N-tosylhydrazones with sulfur and oxidants proceeds via radical or ionic pathways facilitating ring closure to the thiadiazole.

- Hydrazone intermediates formed from ketones and hydrazine derivatives are key precursors that undergo intramolecular cyclization upon treatment with chlorinating agents like SOCl2.

- The choice of solvent (e.g., DMAC, ethanol, chloroform) and temperature critically affects the reaction rate and yield.

- Triethylamine is often used as a base to facilitate cyclization and neutralize acids formed during the reaction.

- Purification typically involves recrystallization or preparative thin-layer chromatography to achieve high purity.

Chemical Reactions Analysis

1-(4-Ethyl-1,2,3-thiadiazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to thioamides.

Common reagents used in these reactions include potassium tert-butylate, methyl iodide, and primary amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Ethyl-1,2,3-thiadiazol-5-yl)ethan-1-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: It is used in the development of agrochemicals and other industrial applications due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)ethan-1-one involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as acetylcholinesterase, which is relevant for the treatment of Alzheimer’s disease . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Molecular Properties of Selected Thiadiazole and Thiazole Derivatives

Key Observations :

- Substituent Size and Electronic Effects : The ethyl group in the target compound provides moderate steric bulk and electron-donating effects compared to the cyclopropyl group in its analog (), which introduces ring strain and altered electronic properties. Phenyl substituents () enhance lipophilicity but may reduce solubility .

- This structural complexity often correlates with enhanced biological activity .

Key Observations :

- Catalytic Methods : Palladium-catalyzed cross-coupling () achieves high yields (91%) but requires specialized reagents. Microwave-assisted synthesis () improves efficiency for fused heterocycles .

- Solvent and Conditions: Reflux in 2-propanol () versus microwave irradiation () highlights the diversity of synthetic approaches, impacting scalability and energy consumption .

Key Observations :

- The target compound’s lower logP (~1.2) suggests better solubility .

- Biological Activity : Fluorine and aromatic substituents (e.g., phenyl in ) correlate with improved cytotoxicity or antitubercular activity, though data for the target compound is lacking .

Biological Activity

1-(4-Ethyl-1,2,3-thiadiazol-5-yl)ethan-1-one, with the chemical formula and CAS number 15033-52-0, is a thiadiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects on cancer cells, and other pharmacological activities.

- Molecular Formula : C₆H₈N₂OS

- Molecular Weight : 156.21 g/mol

- Structure : The compound features a thiadiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 15 | |

| This compound | Bacillus subtilis | 18 | |

| 1,3,4-Thiadiazole derivatives | Various bacteria | Varies |

The above table summarizes findings from studies assessing the antimicrobial efficacy of thiadiazole derivatives. In particular, the compound demonstrated notable inhibition against E. coli and Bacillus subtilis, highlighting its potential as an antimicrobial agent.

Cytotoxic Effects

Recent studies have explored the cytotoxic effects of thiadiazole derivatives on cancer cell lines. Notably, research has indicated that certain substituted thiadiazoles can induce apoptosis in breast cancer cells.

Case Study: Cytotoxicity in Cancer Cells

A study investigated the effect of various thiadiazole derivatives on MCF-7 breast cancer cells. The results indicated that:

- IC50 Values : The IC50 value for this compound was found to be approximately 22 μM , indicating moderate cytotoxicity.

This suggests that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing a thiadiazole moiety often inhibit key enzymes involved in cellular processes.

- Induction of Oxidative Stress : Some studies suggest that these compounds can increase reactive oxygen species (ROS), leading to cellular damage and apoptosis.

- Interaction with DNA : Thiadiazoles may intercalate with DNA or inhibit DNA repair mechanisms, contributing to their cytotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.